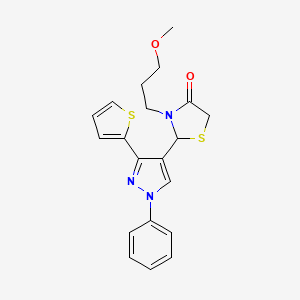![molecular formula C21H14ClNOS B10816032 N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a biphenyl group, a chlorobenzo[b]thiophene moiety, and a carboxamide functional group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a chlorobenzo[b]thiophene precursor under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the biphenyl-thiophene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has been studied for various scientific research applications:
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate amyloid beta aggregation by binding to amyloid beta oligomers and altering their self-assembly pathways . This interaction can prevent the formation of toxic aggregates and promote the formation of non-toxic fibrils, thereby exerting neuroprotective effects . Additionally, the compound may activate or inhibit specific signaling pathways, such as the STING pathway, which is involved in immune responses .
Vergleich Mit ähnlichen Verbindungen
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-Phenylbenzofuran-2-carboxamide: Similar structure but with a benzofuran moiety instead of benzo[b]thiophene.
Thiazolecarboxamide derivatives: Different heterocyclic core but similar functional groups and biological activities.
Benzo[b]thiophene-2-carboxamide derivatives: Variations in substituents on the benzo[b]thiophene ring can lead to differences in biological activity and chemical reactivity.
These comparisons highlight the unique structural features and biological activities of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H14ClNOS |
|---|---|
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
3-chloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14ClNOS/c22-19-16-11-5-7-13-18(16)25-20(19)21(24)23-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,23,24) |
InChI-Schlüssel |
CLAASBFBFBEAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone](/img/structure/B10815956.png)
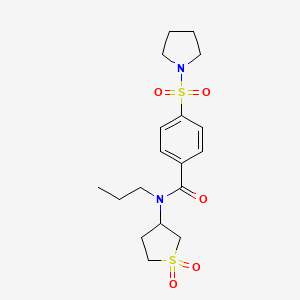


![N-([1,1'-Biphenyl]-2-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B10815986.png)
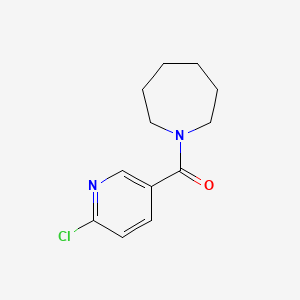
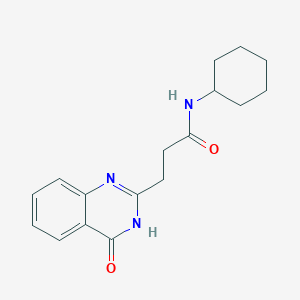

![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)

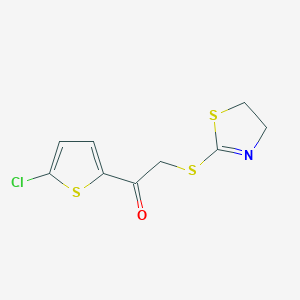
![{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
